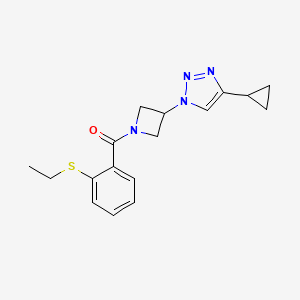

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-2-23-16-6-4-3-5-14(16)17(22)20-9-13(10-20)21-11-15(18-19-21)12-7-8-12/h3-6,11-13H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYAHEBIMJKNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone, also known as 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein. The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that regulates cellular responses to low oxygen conditions.

Mode of Action

The compound 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole interacts with its target, the VHL protein, by binding to its active site. This interaction inhibits the function of the VHL protein, leading to an accumulation of HIF in the cell. As a result, the cell responds as if it were in a low-oxygen environment, even when oxygen is plentiful.

Biochemical Pathways

The action of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole affects the HIF pathway. Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded. When the compound inhibits VHL, HIF accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole’s action include the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis. This can lead to increased blood vessel formation, red blood cell production, and a shift in cellular metabolism.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole include the presence of other drugs, the pH of the body’s tissues, and the individual’s metabolic rate. For example, the presence of other drugs could lead to drug-drug interactions, altering the compound’s efficacy.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone

- Molecular Formula : CHNOS

- Molecular Weight : 304.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in enzyme inhibition and modulation of receptor activity. Specifically, the compound may exhibit the following mechanisms:

- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The azetidine and ethylthio groups may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone exhibit significant antimicrobial properties. For instance:

- Case Study 1 : A derivative of the compound was tested against various bacterial strains and demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .

Antifungal Activity

In vitro studies have shown that the compound possesses antifungal properties:

- Case Study 2 : Testing against Candida albicans revealed that the compound inhibited fungal growth effectively, with results comparable to established antifungal agents .

Anticancer Activity

Emerging research suggests potential anticancer effects:

- Case Study 3 : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of the compound is crucial for assessing its therapeutic potential:

- Absorption : The compound shows good solubility in organic solvents, which may facilitate absorption.

- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations primarily in the liver.

Data Table: Biological Activities Overview

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole rings can exhibit significant anticancer properties. Specifically, the compound has shown cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through interactions with specific cellular pathways.

Antimicrobial Properties

The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro studies have demonstrated that this compound effectively inhibits the growth of several fungal strains, including Candida albicans and Aspergillus niger .

Target Interactions

The compound primarily targets the Von Hippel-Lindau (VHL) protein, which plays a critical role in regulating hypoxia-inducible factors (HIFs). By binding to the VHL protein's active site, it can modulate pathways associated with angiogenesis and cellular metabolism .

Biochemical Pathways

The action of this compound influences several biochemical pathways related to cell survival and proliferation. It has been noted to upregulate genes involved in angiogenesis and glycolysis, which are crucial for tumor growth and survival .

Study on Anticancer Activity

In one notable study, researchers evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent. The study highlighted the need for further investigation into its pharmacokinetics and long-term effects .

Antimicrobial Efficacy Assessment

A separate study focused on the antimicrobial properties of the compound. The results showed that it effectively inhibited the growth of multiple fungal strains, indicating its potential use in treating fungal infections. The study emphasized the importance of exploring different formulations to enhance bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related triazole derivatives, focusing on substituent effects, synthetic routes, and hypothesized pharmacological relevance.

Structural Analogues

Key analogues include triazole-containing compounds with varying substituents and core structures. For example:

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from ): Differences:

- Triazole substitution : A sulfonylphenyl group at position 4 vs. the cyclopropyl group in the target compound.

- Core structure : A 4H-1,2,4-triazole-3-ylthio scaffold vs. the azetidine-linked 1,2,3-triazole in the target.

- Functional groups: A 2,4-difluorophenyl and phenylethanone vs. the ethylthio-phenyl ketone in the target. Synthetic route: Prepared via sodium ethoxide-mediated nucleophilic substitution in ethanol, contrasting with the likely click chemistry or azetidine-functionalization methods for the target compound .

Substituent Effects

- Cyclopropyl vs.

- Azetidine vs. 4H-1,2,4-triazole : The azetidine core introduces conformational constraint, which may improve target-binding specificity relative to flexible thioether-linked triazoles.

- Ethylthio vs. Difluorophenyl : The ethylthio group is less polar than difluorophenyl, possibly increasing lipophilicity and altering pharmacokinetic profiles.

Hypothetical Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:

- Enhanced metabolic stability due to the cyclopropyl group (resistant to oxidative degradation) compared to sulfonamide-containing analogues.

- Improved solubility via the azetidine’s nitrogen lone pairs, which could facilitate hydrogen bonding in aqueous environments.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?

Answer: The synthesis typically involves a multi-step approach:

Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 4-cyclopropyl-1,2,3-triazole moiety .

Azetidine Functionalization : Couple the triazole to the azetidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling .

Ketone Attachment : Introduce the 2-(ethylthio)phenyl methanone group through Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Q. Optimization Tips :

- Monitor reaction progress using HPLC or TLC .

- Purify intermediates via column chromatography or recrystallization .

- Validate purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons on the azetidine, triazole, and ethylthio groups (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm) .

- ¹³C NMR confirms carbonyl (C=O, ~200 ppm) and aromatic carbons .

- X-ray Diffraction : Resolves bond angles and torsional strain in the azetidine ring .

- Density Functional Theory (DFT) : Validates experimental geometries (e.g., B3LYP/6-31G(d,p) basis sets) .

Q. Table 1: Key Structural Parameters

| Parameter | Experimental (X-ray) | DFT Calculation |

|---|---|---|

| C=O Bond Length | 1.21 Å | 1.22 Å |

| Azetidine Angle | 88.5° | 88.7° |

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental data (e.g., bond lengths, reactivity)?

Answer:

- Cross-Validation : Compare DFT-optimized structures with X-ray crystallography . Adjust basis sets (e.g., 6-31G+(d,p)) for better accuracy.

- Reactivity Analysis : Perform kinetic studies (e.g., UV-Vis monitoring) to validate DFT-predicted reaction pathways .

- Error Sources : Check for solvent effects in computations and crystal packing artifacts in X-ray data .

Q. What computational approaches predict electronic properties and biological target interactions?

Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (DFT) to assess electrophilicity .

- Molecular Docking : Screen against kinases or GPCRs using AutoDock Vina; prioritize triazole-azetidine interactions with catalytic residues .

- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .

Q. Table 2: Example Docking Scores

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | Triazole-His342 |

| EGFR Kinase | -8.7 | Azetidine-Lys721 |

Q. How can reaction yields be improved while minimizing byproducts?

Answer:

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for azetidine coupling .

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura steps .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve regioselectivity .

Q. What methodologies assess stability and degradation under physiological conditions?

Answer:

- Forced Degradation Studies :

- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C, 24 hrs).

- Oxidative Stress (3% H₂O₂).

- Analyze degradants via LC-MS .

- Thermal Stability : TGA/DSC to determine melting points and decomposition thresholds .

Q. How to address contradictory bioactivity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.